

Nonanoyl Chloride: A Comprehensive Technical Guide for Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Nonanoyl chloride*

Cat. No.: *B041932*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nonanoyl chloride, also known as pelargonyl chloride, is a versatile C9 acyl chloride that serves as a crucial intermediate in a multitude of organic syntheses. Its reactivity as an acylating agent makes it an indispensable building block for the introduction of the nonanoyl moiety into a wide range of molecules. This guide provides an in-depth overview of the synthesis, properties, and key applications of **nonanoyl chloride**, with a focus on its utility in the preparation of esters, amides, and in Friedel-Crafts acylation reactions. Detailed experimental protocols, quantitative data, and visual workflows are presented to facilitate its practical application in research and development settings, particularly within the pharmaceutical and agrochemical industries.

Introduction

Nonanoyl chloride is a colorless to light yellow liquid characterized by a pungent odor.[1] As an acyl chloride, it exhibits high reactivity, particularly towards nucleophiles, making it a potent acylating agent.[1] This reactivity is central to its widespread use in organic synthesis for the formation of esters, amides, and other derivatives.[2][3] The incorporation of the nine-carbon aliphatic chain of **nonanoyl chloride** can significantly modify the lipophilicity and other physicochemical properties of a molecule, a feature that is often exploited in drug design and the development of specialty chemicals.[2] This guide will systematically explore the synthesis of **nonanoyl chloride** and its application in several key synthetic transformations.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of **nonanoyl chloride** is provided in the table below. This data is essential for its safe handling, storage, and for the design of synthetic procedures.

Property	Value	Reference(s)
Synonyms	Pelargonyl chloride, Nonanoic acid chloride	
CAS Number	764-85-2	
Molecular Formula	C ₉ H ₁₇ ClO	
Molecular Weight	176.68 g/mol	
Appearance	Colorless to light yellow liquid	
Boiling Point	108-110 °C at 22 mmHg	
Melting Point	-60.5 °C	
Density	0.98 g/mL at 25 °C	
Refractive Index (n _{20/D})	1.438	
Solubility	Soluble in organic solvents (e.g., ether, chloroform), reacts with water.	

Spectroscopic analysis is critical for the identification and characterization of **nonanoyl chloride**. The following table summarizes its key spectroscopic features.

Spectroscopy	Key Data and Interpretation	Reference(s)
¹ H NMR	The ¹ H NMR spectrum of nonanoyl chloride is characterized by signals corresponding to the protons of the aliphatic chain. The protons on the carbon adjacent to the carbonyl group (α-protons) are the most deshielded.	
¹³ C NMR	The ¹³ C NMR spectrum shows distinct signals for each of the nine carbon atoms. The carbonyl carbon is the most deshielded, appearing at a characteristic downfield chemical shift. The chemical shifts of acyl chlorides are typically found in the range of 160-185 ppm.	
FT-IR	The most prominent feature in the FT-IR spectrum of nonanoyl chloride is the strong absorption band corresponding to the C=O stretching vibration of the acyl chloride functional group. This peak is typically observed in the region of 1785-1815 cm ⁻¹ . The C-Cl stretching vibration is also observable.	
Mass Spec	Electron ionization mass spectrometry of nonanoyl chloride will show a molecular	

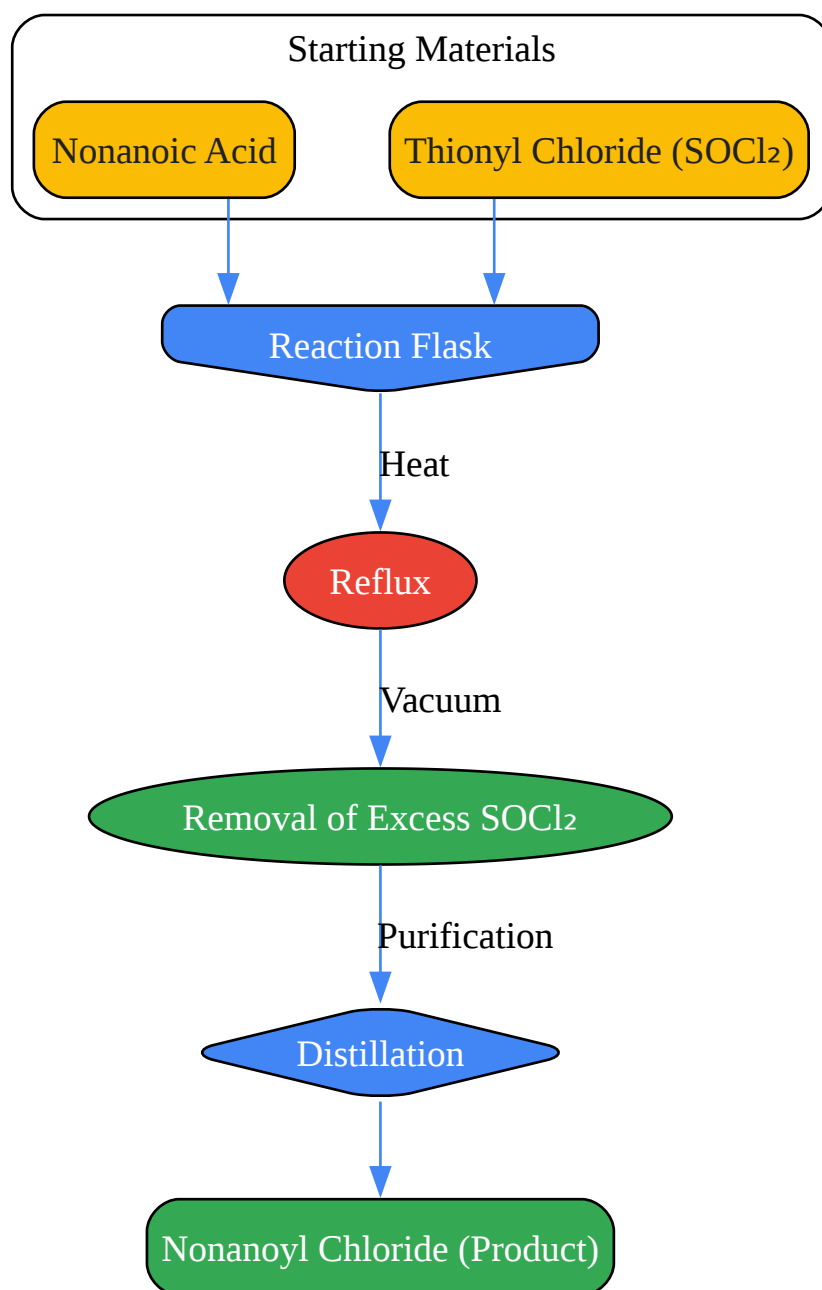
ion peak. Common fragmentation patterns for long-chain acyl chlorides include α -cleavage (loss of the alkyl chain) and McLafferty rearrangement. The fragmentation pattern will show clusters of peaks separated by 14 mass units, corresponding to the loss of $(\text{CH}_2)_n\text{CH}_3$ fragments.

Synthesis of Nonanoyl Chloride

Nonanoyl chloride is typically synthesized from its corresponding carboxylic acid, nonanoic acid, using a chlorinating agent. The two most common laboratory-scale methods employ thionyl chloride (SOCl_2) or oxalyl chloride ($(\text{COCl})_2$).

Synthesis using Thionyl Chloride

This method is widely used due to the fact that the byproducts, sulfur dioxide (SO_2) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture.



[Click to download full resolution via product page](#)

Synthesis of **Nonanoyl Chloride** using Thionyl Chloride.

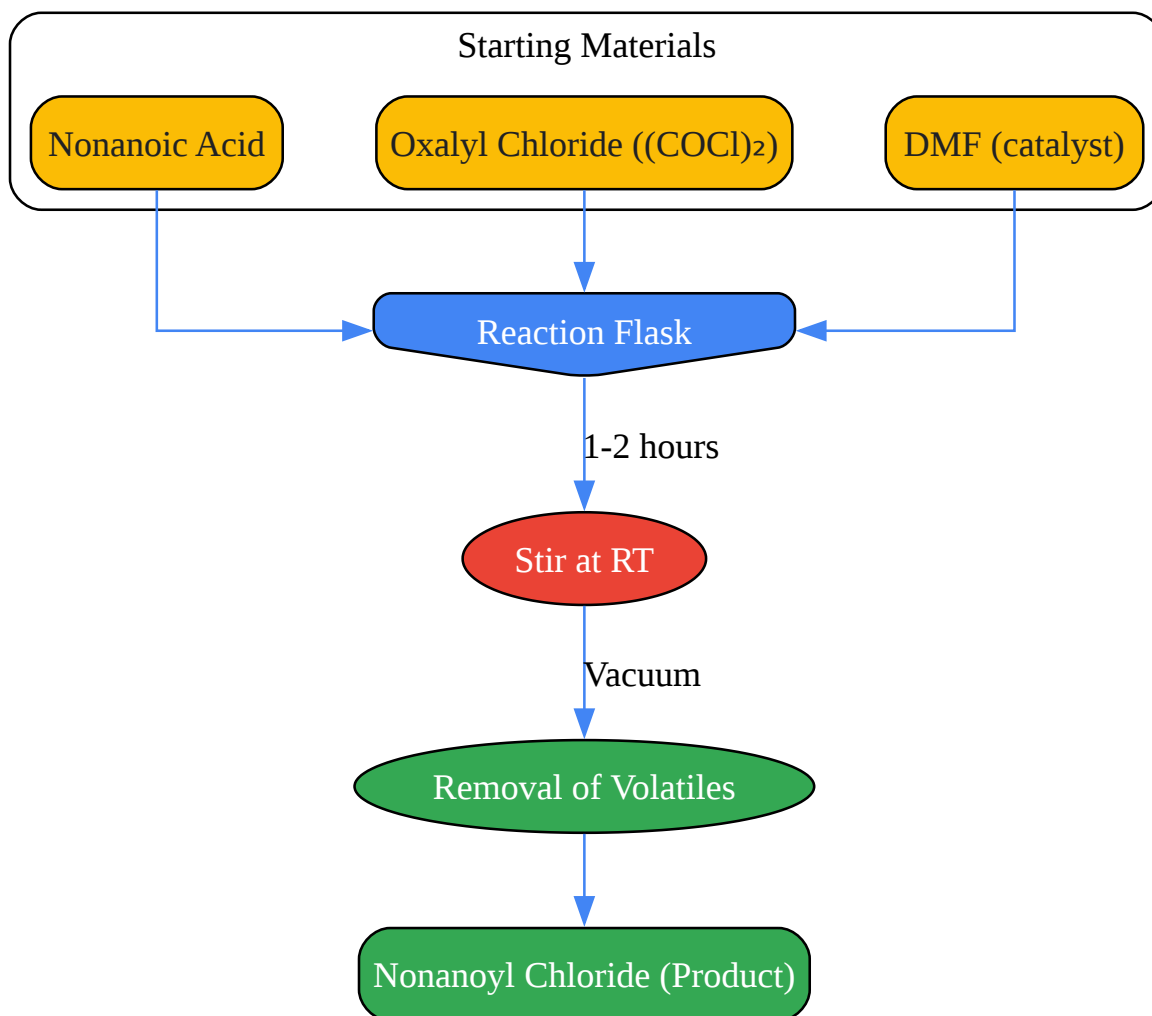
Experimental Protocol:

- **Apparatus Setup:** Assemble a round-bottom flask with a reflux condenser and a gas outlet connected to a trap containing an aqueous sodium hydroxide solution to neutralize the evolved HCl and SO₂ gases. Ensure all glassware is dry.

- **Reaction:** To the round-bottom flask, add nonanoic acid (1.0 equivalent). Slowly add thionyl chloride (1.2-1.5 equivalents) at room temperature with stirring.
- **Reflux:** Heat the reaction mixture to reflux (approximately 80 °C) for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution.
- **Work-up:** After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure.
- **Purification:** The crude **nonanoyl chloride** is then purified by fractional distillation under vacuum to yield the pure product.

Synthesis using Oxalyl Chloride

Oxalyl chloride is another effective reagent for this conversion and is often used with a catalytic amount of N,N-dimethylformamide (DMF). This method is generally milder than using thionyl chloride.



[Click to download full resolution via product page](#)

Synthesis of **Nonanoyl Chloride** using Oxalyl Chloride.

Experimental Protocol:

- Apparatus Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stirrer and a nitrogen inlet.
- Reaction: Dissolve nonanoic acid (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM). Add a catalytic amount of DMF (e.g., 1-2 drops). Cool the solution to 0 °C in an ice bath.

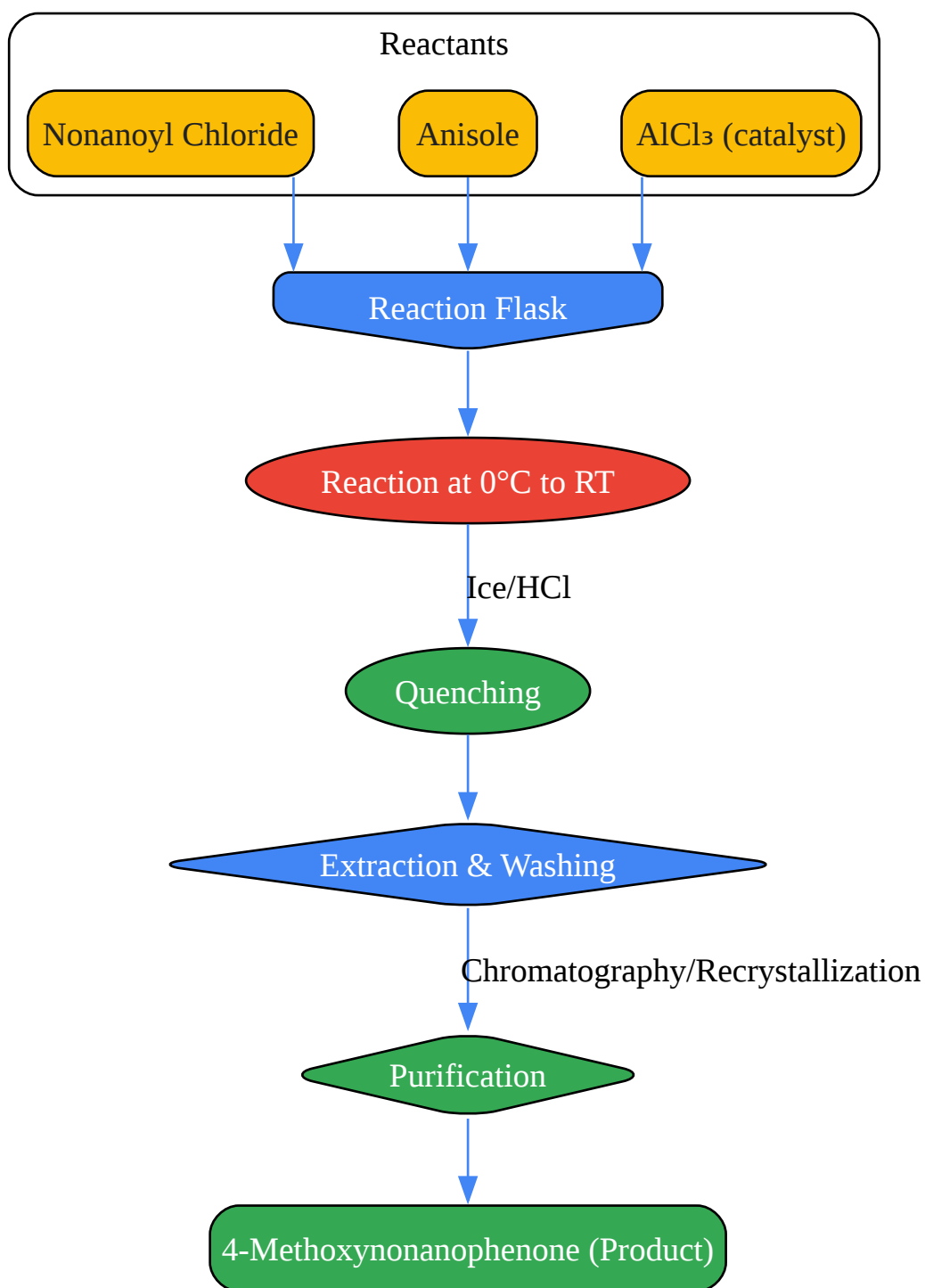
- Addition of Reagent: Slowly add oxalyl chloride (1.2-1.5 equivalents) dropwise to the stirred solution.
- Reaction Completion: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The reaction is complete when gas evolution (CO and CO₂) ceases.
- Work-up: Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude **nonanoyl chloride**, which is often of sufficient purity for subsequent reactions. If necessary, it can be purified by vacuum distillation.

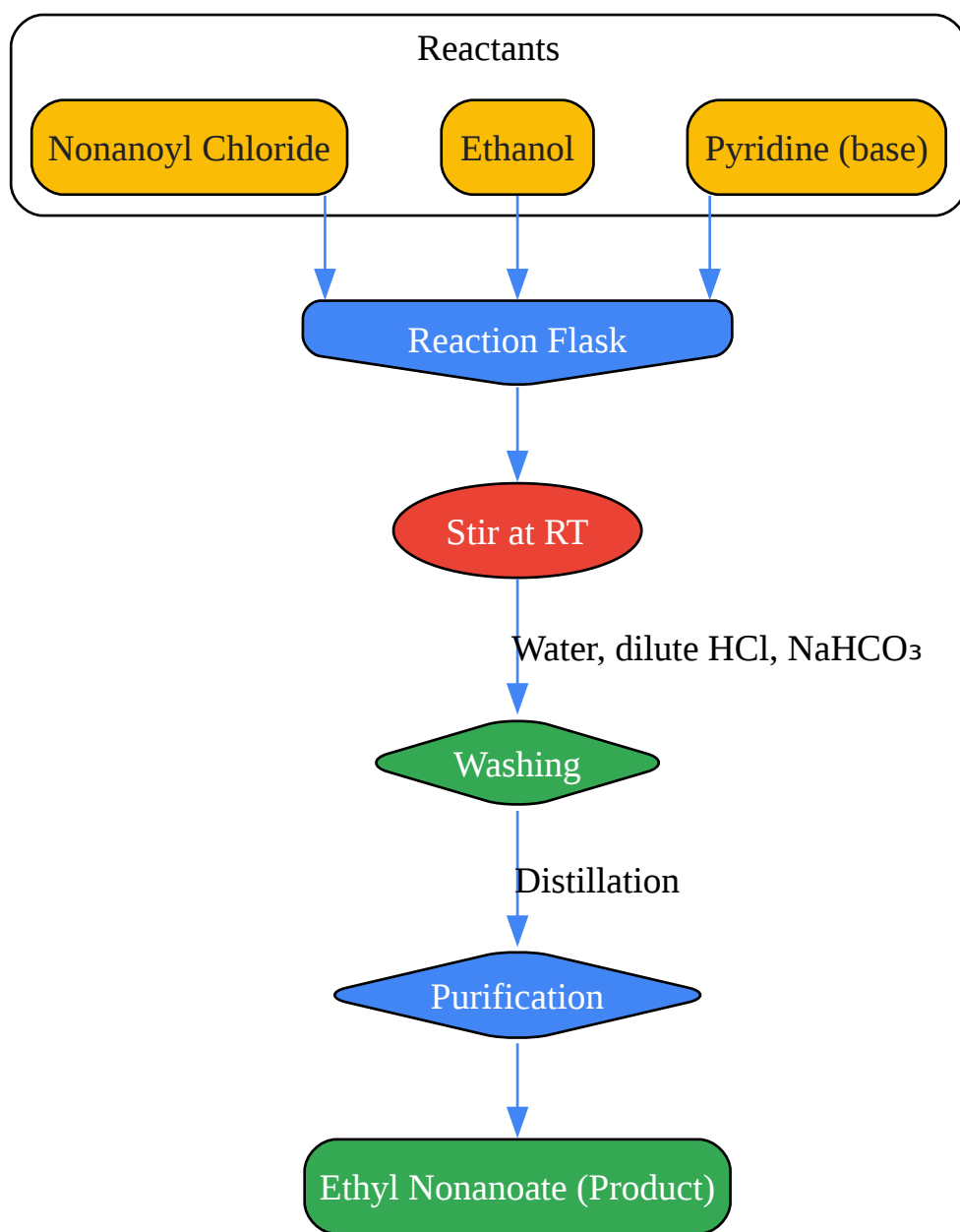
Key Applications in Organic Synthesis

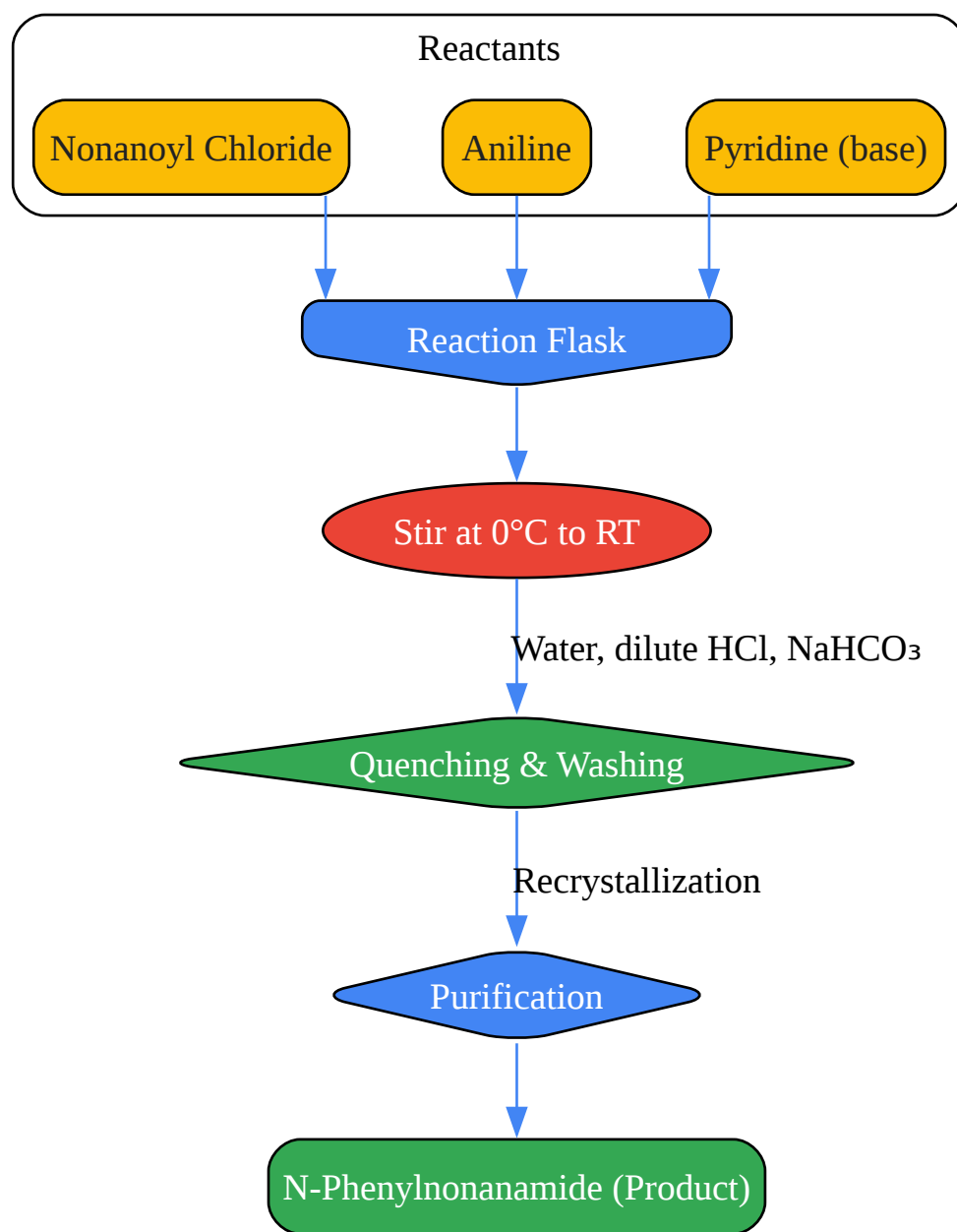
Nonanoyl chloride is a key intermediate in several important classes of organic reactions.

Friedel-Crafts Acylation

Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring. **Nonanoyl chloride** can be used to introduce a nonanoyl group onto an aromatic substrate in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to produce aryl ketones.







[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. spectrabase.com [spectrabase.com]
- 2. NONANOYL CHLORIDE(764-85-2) ¹H NMR spectrum [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [Nonanoyl Chloride: A Comprehensive Technical Guide for Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b041932#nonanoyl-chloride-as-a-chemical-intermediate-in-organic-synthesis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com